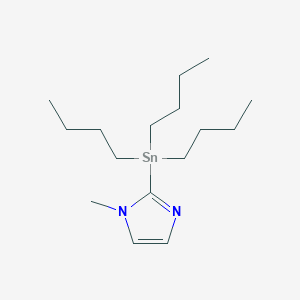

![molecular formula C9H6OS B180431 Benzo[b]thiophene-4-carbaldehyde CAS No. 10133-25-2](/img/structure/B180431.png)

Benzo[b]thiophene-4-carbaldehyde

Descripción general

Descripción

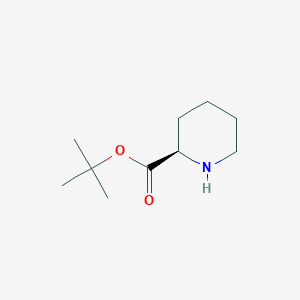

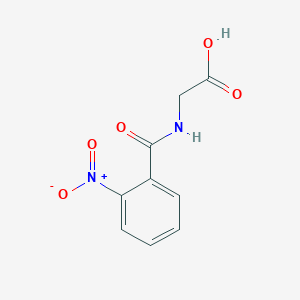

Benzo[b]thiophene-4-carbaldehyde is a chemical compound with the molecular formula C9H6OS . It is an off-white solid and is used as a biochemical reagent . It can be used as a biological material or organic compound for life science related research .

Synthesis Analysis

Benzo[b]thiophene-4-carbaldehyde can be synthesized from 3-methyl-benzo[b]thiophene . A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner . The synthesis of diverse multisubstituted benzothiophene derivatives involving a pentacyclic compound was achieved by virtue of the good functional group tolerance and versatile C2 functionalizations .

Molecular Structure Analysis

The molecular structure of Benzo[b]thiophene-4-carbaldehyde is represented by the InChI code 1S/C9H6OS/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-6H . The molecular weight of this compound is 162.21 .

Chemical Reactions Analysis

Benzo[b]thiophene-4-carbaldehyde undergoes phosphine-free palladium coupling with aryl halides to form 2-arylbenzo[b]thiophenes . This reaction is part of the aryne reaction with alkynyl sulfides .

Physical And Chemical Properties Analysis

Benzo[b]thiophene-4-carbaldehyde is an off-white solid . It has a molecular weight of 162.21 .

Aplicaciones Científicas De Investigación

Biological Activity Studies : Bis benzothiophene Schiff bases, synthesized from benzo[b]thiophene derivatives, have shown high predicted activities for diseases like bacterial infections, angina, allergies, depression, and obesity, with significant antimicrobial and antileishmanial activities (Ünver et al., 2020).

Facile Synthesis of Derivatives : Benzo[b]thiophene derivatives, including 5-formyl, 5-acetyl, 5-carboxy, and 5-cyano derivatives, have been synthesized for potential applications in medicinal chemistry, including the development of the thieno[2,3-g]indole system (Datta & De, 1989).

Synthesis and Characterization of Heterocyclic Compounds : Benzo[b]thiophene-2-carbaldehyde has been used to synthesize various heterocyclic compounds with potential applications in pharmaceuticals (Abdel-fattah & Attaby, 2012).

Pharmacological Properties : Benzo[b]thiophene molecules, due to their wide spectrum of pharmacological properties, are crucial in synthetic medicinal chemistry (Isloor, Kalluraya, & Pai, 2010).

Antimicrobial Agents : Benzo[b]thiophene derivatives have been evaluated as antimicrobial agents against multidrug-resistant Staphylococcus aureus (Barbier et al., 2022).

Liquid-Phase Oxidation Studies : Investigations into the liquid-phase oxidation of benzo[b]thiophene derivatives have been conducted to understand their chemical properties and potential applications (Shchedrinskaya et al., 1973).

Organic Semiconductor Applications : Benzo[b]thiophene-based molecules have been synthesized and evaluated for their potential as organic semiconductors in field-effect transistor applications (Kim et al., 2007).

Recent Advances in Synthesis : There has been significant progress in synthesizing benzo[b]thiophene derivatives, indicating their broad applicability in various fields, including medicinal chemistry and material science (Duc, 2020).

Mecanismo De Acción

Mode of Action

It’s known that it can undergo phosphine-free palladium coupling with aryl halides to form 2-arylbenzo[b]thiophenes . This suggests that the compound may interact with its targets through a similar mechanism, leading to changes in the targets’ function or structure .

Biochemical Pathways

It’s known that benzo[b]thiophenes can be synthesized from aryne precursors and alkynyl sulfides . This suggests that the compound may affect pathways related to these reactions.

Pharmacokinetics

Its boiling point is 166 °c at 20 mmhg and its melting point is 53-57 °c . These properties may impact the compound’s bioavailability, as they can influence how the compound is absorbed and distributed within the body .

Result of Action

It’s known that the compound can undergo reactions to form 2-arylbenzo[b]thiophenes . This suggests that the compound may induce similar changes at the molecular and cellular level .

Action Environment

It’s known that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as temperature and the presence of certain gases .

Propiedades

IUPAC Name |

1-benzothiophene-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6OS/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTCQKBKVLYOTFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CSC2=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70553836 | |

| Record name | 1-Benzothiophene-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70553836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[b]thiophene-4-carboxaldehyde | |

CAS RN |

10133-25-2 | |

| Record name | 1-Benzothiophene-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70553836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

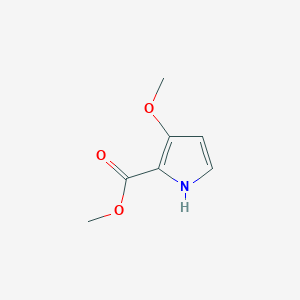

![9-(4-Phenylphenyl)-10-[10-(4-phenylphenyl)anthracen-9-yl]anthracene](/img/structure/B180369.png)

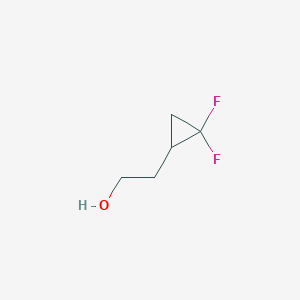

![12,13-Dihydro-3,9-dichloro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B180378.png)

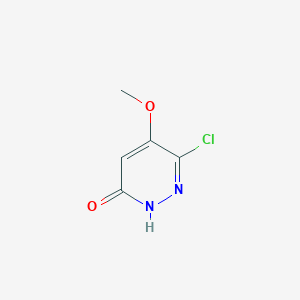

![({5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B180380.png)

![1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea](/img/structure/B180381.png)